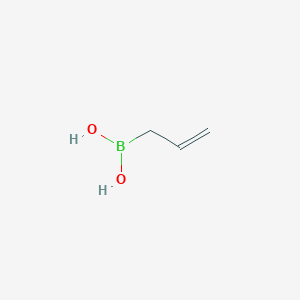

Allylboronic acid

Vue d'ensemble

Description

Allylboronic acid: is an organoboron compound that features an allyl group attached to a boronic acid moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique reactivity of this compound makes it a valuable reagent in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Allylic Organometallic Reagents: Allylboronic acid can be synthesized by reacting allylic organometallic reagents with borate derivatives.

Palladium-Catalyzed Borylation: Another method involves the palladium-catalyzed borylation of allylic carbonates with bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as the palladium-catalyzed borylation method, due to its high yield and selectivity. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Analyse Des Réactions Chimiques

Transition-Metal-Catalyzed Cross-Coupling Reactions

Allylboronic acids participate in palladium- and copper-catalyzed cross-couplings, offering branched or linear products depending on reaction conditions.

Key Findings:

-

Palladium-Catalyzed Suzuki–Miyaura Coupling :

Allylboronic acids couple with aryl/alkenyl halides to yield branched allylic products (γ-selectivity) under mild conditions. For example, Pd(PPh₃)₄ catalyzes reactions between cinnamylboronic acid and iodobenzenes, achieving >90% yield of γ-products (Scheme 1A) . -

Copper-Catalyzed Allylation :

CuTC promotes coupling between allylboronic acids and α-diazoketones, forming C(sp³)–C(sp³) bonds with retention of the keto group. For instance, cinnamylboronic acid reacts with α-diazoketones at RT, yielding >90% branched products (Table 1) .

Table 1: Scope of Cu-Catalyzed Allylation with α-Diazoketones

| Entry | Allylboronic Acid | α-Diazoketone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cinnamyl (1b ) | PhCOCHN₂ (2a ) | 3a | 86 |

| 2 | Octyl (1c ) | BrC₆H₄COCHN₂ (2b ) | 3d | 91 |

| 3 | Geraniol (1d ) | PhCOCHN₂ (2a ) | 3g | 76 |

Direct Allylboration of Carbonyl Compounds and Imines

Allylboronic acids undergo uncatalyzed allylboration with ketones, aldehydes, and imines, producing homoallylic alcohols/amines with anti-stereoselectivity .

Highlights:

-

Reactivity : Allylboronic acids outperform allyl-Bpin derivatives due to reduced steric hindrance from the B(OH)₂ group .

-

Mechanism : Proceeds via a six-membered transition state (Type I), where the boronic acid activates the carbonyl via Lewis acid coordination (Scheme 2) .

Table 2: Allylboration of Ketones

| Entry | This compound | Ketone | Product | Yield (%) | dr (anti:syn) |

|---|---|---|---|---|---|

| 1 | 4a (Ph) | Cyclohexanone | 6a | 89 | >95:5 |

| 2 | 4j (geraniol) | Acetophenone | 6f | 94 | >95:5 |

| 3 | 4k (nerol) | Acetophenone | 6g | 76 | >95:5 |

Trifluoromethylation and Functionalization

Chiral α-trifluoromethyl allylboronic acids, synthesized via BINOL-catalyzed homologation, enable stereoselective trifluoromethylation .

Key Advances:

-

Synthesis : Alkenylboronic acids react with CF₃/TMS-diazomethanes in the presence of BINOL and EtOH, yielding α-CF₃ allylboronic acids with >90% ee (Table 3) .

-

Applications : These reagents allylate ketones, imines, and indoles under self-catalyzed conditions, forming quaternary CF₃-bearing centers .

Functional Group Compatibility

Allylboronic acids tolerate a wide range of functional groups, including halides (Br, Cl), ethers (OMe), and esters (CO₂Et) . For example:

Applications De Recherche Scientifique

Stereoselective Synthesis

Allylboronic acids are particularly effective in asymmetric synthesis due to their high reactivity and selectivity. They have been utilized in various reactions, including:

- Allylboration of Imines and Indoles : Direct allylboration has been successfully performed on acyclic and cyclic aldimines and indoles, demonstrating high anti-stereoselectivity. The allylboronic acids promote E/Z isomerization of aldimines, enhancing the efficiency of the allylation process .

- Chiral Allylboronic Acids : These compounds have been shown to undergo in situ allylboration with aldehydes, yielding products with high levels of chirality transfer. Their application extends to drug design and natural product synthesis, highlighting their importance in pharmaceutical chemistry .

Cross-Coupling Reactions

Allylboronic acids are crucial in cross-coupling reactions, particularly with aryl and alkenyl halides:

- Regioselective Coupling : Studies have shown that allylboronic acid pinacol esters can undergo cross-coupling reactions with high selectivity (>97%) at the α-carbon of the allylboron reagent. This selectivity is essential for producing branched or linear products depending on the reaction conditions .

- Copper-Catalyzed Reactions : Recent research indicates that allylboronic acids exhibit greater reactivity compared to their boronate counterparts in copper-catalyzed cross-coupling reactions. This increased reactivity allows for more efficient synthesis pathways in complex organic molecules .

Functionalization of Polymers

Allylboronic acids have been employed in the post-polymerization functionalization of poly(dienes):

- Robust Functionalization Method : The allylboration reaction has proven to be a versatile tool for introducing functional groups into polymer backbones, yielding products with good to high yields (e.g., 73% to 89%) depending on the aldehyde used .

Table 1: Summary of Stereoselective Reactions Involving Allylboronic Acids

Table 2: Applications in Polymer Functionalization

Case Studies

- Synthesis of Non-Proteinogenic Amino Acids : A diastereoselective allylation protocol using allylboronic acids was developed to produce optically active non-proteinogenic α-amino acid precursors, showcasing broad functional group tolerance and excellent stereodivergence .

- Post-Polymerization Functionalization : The application of allylboronic acids in modifying poly(dienes) demonstrates their utility in enhancing polymer properties through functional group incorporation, which can lead to new materials with tailored functionalities .

Mécanisme D'action

The mechanism of action of allylboronic acid involves its ability to form stable complexes with various electrophilic functional groups. In cross-coupling reactions, this compound undergoes transmetalation with palladium catalysts, forming a palladium-allyl complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bonded product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic functional group and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Allylboranes: Similar to allylboronic acid, allylboranes are used in organic synthesis for carbon-carbon bond formation.

Allylboronates: These compounds are esters of this compound and are used in similar reactions.

Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Unlike allylboranes, it does not undergo 1,3-metallotropic shifts, making it more predictable and easier to handle in synthetic applications . Additionally, its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in both academic and industrial settings.

Activité Biologique

Allylboronic acid is a versatile compound with significant implications in organic synthesis and biological applications. Its unique reactivity and ability to form stable complexes make it an important reagent in various chemical transformations, particularly in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its chemical properties, applications in medicinal chemistry, and relevant case studies.

This compound (C₃H₇BO₂) is characterized by its boron atom bonded to an allyl group and hydroxyl functional groups. This structure allows for a range of reactions, including:

- Allylation Reactions : Allylboronic acids can readily react with electrophiles, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : They are effective in palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex organic molecules.

Applications in Medicinal Chemistry

Allylboronic acids have been employed in the synthesis of various biologically active compounds, including:

- Non-proteinogenic Amino Acids : Recent studies have demonstrated the use of allylboronic acids to synthesize optically active non-proteinogenic α-amino acids. These compounds are essential in drug design due to their ability to stabilize protein structures and enhance potency .

- Anticancer Agents : The incorporation of allylboronic acids into anticancer drug frameworks has shown promising results. For instance, they can modify existing drug structures to improve efficacy and reduce side effects.

1. Diastereoselective Allylation

A study conducted by Szabó et al. illustrated a diastereoselective allylation protocol using allylboronic acids with N-tert-butane sulfinyl α-iminoesters. This method yielded non-proteinogenic α-amino acid precursors with high diastereoselectivity and functional group tolerance, demonstrating the potential for late-stage functionalization in peptide synthesis .

| Reaction Type | Yield (%) | Diastereoselectivity |

|---|---|---|

| Allylation | 42-99 | High |

2. Allylboration of Imines

In another significant study, allylboronic acids were applied to the allylboration of imines and indoles under mild conditions. The reaction exhibited high anti-stereoselectivity, leading to the formation of valuable intermediates for further synthetic applications .

| Substrate Type | Yield (%) | Stereoselectivity |

|---|---|---|

| Acyclic Imines | 70-85 | Anti-selective |

| Indoles | 65-80 | Anti-selective |

Mechanistic Insights

The mechanism by which allylboronic acids exert their biological activity often involves their role as nucleophiles in various reactions. For example, DFT calculations indicate that this compound acts as a nucleophile during its reactions with ketones and imines, facilitating the formation of new carbon-carbon bonds through a concerted mechanism .

Propriétés

IUPAC Name |

prop-2-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVEAGMVUQOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451546 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-39-2 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.